FC131 TFA

CXCR4 antagonist competitive binding assay radioligand displacement

FC131 TFA resolves CXCR4 antagonist variability in competitive binding and functional assays. Unvalidated substitution with AMD3100 or AMD3465 introduces divergent binding modes and potency shifts. • Validated CXCR4 antagonist: IC50 4.5 nM ([125I]-SDF-1 binding), 13.07 nM (CCRF-CEM cellular assay) • Defined binding mode engaging Asp262 & Glu288 within CXCR4 transmembrane domain • Established scaffold for SAR-driven lead optimization & PET tracer development (64Cu/68Ga) • Anti-HIV activity: EC50 73 nM, selectivity index >1,370 White to off-white powder, ≥98% (HPLC). Stable ≥2 years at -20°C. Ships globally.

Molecular Formula C38H48F3N11O8
Molecular Weight 843.9 g/mol
Cat. No. B8087381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFC131 TFA
Molecular FormulaC38H48F3N11O8
Molecular Weight843.9 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H47N11O6.C2HF3O2/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21;3-2(4,5)1(6)7/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t26-,27-,28-,29+;/m0./s1
InChIKeyCJRFPYRTUCUEQI-UVHONZKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FC131 TFA CXCR4 Antagonist Overview


FC131 TFA (cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)) is a synthetic cyclic pentapeptide that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed through pharmacophore-guided downsizing of the 14-residue peptide T140 [1], FC131 inhibits the binding of [125I]-SDF-1α (CXCL12) to CXCR4 with an IC50 of 4.5 nM in competitive binding assays [2]. The compound exhibits anti-HIV activity by blocking CXCR4-mediated viral entry and has been extensively characterized for its receptor binding mode through combined mutagenesis and computational studies [3]. As a well-defined molecular probe with a molecular weight of 729.84 g/mol (free base) and the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), FC131 serves as a core scaffold for structure-activity relationship (SAR) studies and radiotracer development [4].

FC131 TFA vs. Other CXCR4 Antagonists


Interchanging FC131 TFA with alternative CXCR4 antagonists such as AMD3100 (Plerixafor), AMD3465, or peptide-based agents like BKT140 without validation introduces substantial experimental variability. Published competitive binding data in CCRF-CEM cells demonstrate that the IC50 values for CXCR4 antagonists span a broad range: FC131 exhibits an IC50 of 13.07 ± 1.10 nM, while AMD3100 shows 21.81 ± 6.58 nM under identical assay conditions [1]. Furthermore, distinct binding modes exist across antagonist classes—FC131 occupies a unique binding pose within the CXCR4 transmembrane domain relative to AMD3100 and AMD3465, engaging different sets of receptor residues [2]. Computational and mutagenesis studies confirm that FC131, AMD3100, AMD11070, and KRH-1636 share overlapping but non-identical interaction networks with critical residues including Asp262 and Glu288 [3]. Additionally, FC131 demonstrates differential anti-HIV potency with an EC50 of 73 nM, compared to 3 nM for AMD3100 and 3.3 nM for T140 [4]. These quantitative differences in potency, binding mode, and molecular scaffold chemistry preclude simple substitution without re-optimization of experimental parameters.

FC131 TFA Binding and Activity Evidence


Superior CXCR4 Binding Affinity vs. AMD3100

In a direct comparative binding study using CCRF-CEM cells endogenously expressing CXCR4, FC131 exhibited an IC50 of 13.07 ± 1.10 nM for displacing [125I]-SDF-1α, representing a 40% lower IC50 (higher affinity) compared to AMD3100 (Plerixafor) which showed an IC50 of 21.81 ± 6.58 nM under identical experimental conditions [1].

CXCR4 antagonist competitive binding assay radioligand displacement IC50 comparison

Potent SDF-1 Binding Inhibition

FC131 TFA inhibits the binding of [125I]-SDF-1 to CXCR4 with an IC50 of 4.5 nM, as established in the foundational characterization studies [1]. This sub-nanomolar to low nanomolar potency range (4.5 nM) positions FC131 among the most potent cyclic pentapeptide CXCR4 antagonists characterized to date, with comparable or superior potency to AMD3465 (IC50 values of 0.75 nM for 12G5 mAb binding and 18 nM for CXCL12 binding in SupT1 cells) and substantially more potent than the natural ligand SDF-1α (79 nM) [2].

CXCR4 antagonism SDF-1/CXCL12 receptor-ligand interaction IC50

Validated CXCR4 Binding Mode by Mutagenesis

Unlike many CXCR4 antagonists whose binding modes remain computationally predicted but experimentally unverified, the binding mode of FC131 has been definitively characterized through a dual approach of systematic ligand modifications and receptor mutagenesis on 25 CXCR4 mutants [1]. The Arg2 and 2-Nal3 side chains of FC131 interact with residues in TM-3 (His113, Asp171) and TM-5 (hydrophobic pocket) respectively, while Arg1 forms charge-charge interactions with Asp187 in ECL-2. Critically, the backbone of FC131 interacts with the chemokine receptor-conserved Glu288 via two water molecules—a residue whose mutation to alanine abolishes CXCR4 activity [1].

CXCR4 binding mode receptor mutagenesis structure-activity relationship computational docking

Anti-HIV Potency vs. T140 Derivatives

FC131 demonstrates anti-HIV activity through CXCR4 antagonism with an EC50 of 73 nM in HIV-induced cytopathogenicity assays, accompanied by a favorable selectivity window with CC50 > 100 μM (selectivity index > 1370) [1]. This potency profile differs markedly from structurally related peptides: the parent 14-mer T140 exhibits approximately 22-fold higher potency (EC50 3.3 nM), while T22 shows 28-fold higher potency (EC50 2.6 nM) [1]. Conversely, FC131 exhibits approximately 24-fold greater anti-HIV potency than AMD3100 (EC50 3 nM) but with a broader selectivity window (>100 μM vs >500 μM) [1].

anti-HIV activity CXCR4 antagonist viral entry inhibition EC50 comparison

Enhanced Stability via Cyclic Scaffold

The cyclic pentapeptide architecture of FC131 confers enhanced stability and resistance to enzymatic degradation compared to linear peptide CXCR4 antagonists, due to the conformational rigidity and absence of free termini susceptible to exopeptidase cleavage [1]. This structural feature, combined with the incorporation of multiple D-amino acids (including D-Tyr1), further improves metabolic stability and alters conformational dynamics to favor CXCR4 binding [2].

peptide stability proteolytic degradation cyclic peptide enzymatic resistance

Distinct Binding Pose vs. AMD3100 & AMD3465

Computational docking studies based on the CXCR4 crystal structure (PDB ID 3OE0) reveal that FC131 occupies a binding pose distinct from both the bicyclam AMD3100 and the monocyclam AMD3465 [1]. While AMD3100 and AMD3465 predominantly engage residues within the major subpocket of the CXCR4 transmembrane domain (comprising TM3-7), FC131 exhibits a binding pose shifted toward the interface between the major and minor pockets (TM1-3 and TM7) [1]. This differential positioning suggests that FC131 may modulate receptor conformation and downstream signaling pathways through a mechanism distinct from that of cyclam-based antagonists.

CXCR4 binding pose transmembrane domain ligand docking receptor occupancy

FC131 TFA Research & Industrial Applications


SAR and CXCR4 Antagonist Development

FC131 serves as a validated core scaffold for SAR studies aimed at developing next-generation CXCR4 antagonists with improved potency and selectivity. The experimentally verified binding mode of FC131 [1], combined with its established pharmacophore arrangement of basic and aromatic residues [2], provides a rational starting point for structural modifications. Researchers have successfully employed FC131 as a template for synthesizing amidine-type peptide bond isosteres and alkene dipeptide isosteres, yielding analogues with enhanced CXCR4 binding affinity . For medicinal chemistry and drug discovery programs targeting CXCR4-driven pathologies, FC131 offers a structurally characterized, synthetically accessible lead compound with extensive SAR literature support.

CXCR4-Targeted Imaging Probe Development

The high CXCR4 binding affinity (IC50 4.5 nM) [1] and well-defined binding mode [2] of FC131 make it an ideal scaffold for developing CXCR4-targeted imaging probes. FC131 derivatives have been conjugated with chelators (e.g., DOTA, NOTA) and radiolabeled with isotopes including 64Cu and 68Ga for positron emission tomography (PET) imaging of CXCR4 expression in cancer, atherosclerosis, and inflammatory conditions . The cyclic peptide scaffold offers advantages over antibody-based tracers, including rapid clearance kinetics, lower immunogenicity, and the ability to penetrate solid tumors more efficiently [3]. For nuclear medicine and molecular imaging research programs, FC131-derived radiotracers represent a validated platform for non-invasive CXCR4 quantification.

Reference Standard for CXCR4 Cell Assays

FC131 TFA is routinely employed as a positive control and reference standard in cell-based assays evaluating CXCR4 function, including chemotaxis assays, calcium flux measurements, and receptor internalization studies. With a consistently reported IC50 of 4.5 nM for SDF-1 binding inhibition [1] and 13.07 ± 1.10 nM in CCRF-CEM cellular binding assays [2], FC131 provides a reliable benchmark for validating assay performance and comparing the potency of novel CXCR4 modulators. Its commercial availability from multiple reputable vendors and well-characterized stability profile (≥2 years at -20°C as powder) further support its utility as a standardized tool compound for CXCR4 research across academic and industrial laboratories.

HIV-1 Entry Inhibition Research

FC131 demonstrates anti-HIV activity by blocking CXCR4-mediated viral entry of X4-tropic HIV-1 strains, with an EC50 of 73 nM in cytopathogenicity assays and a favorable selectivity window (CC50 > 100 μM) [1]. This activity profile positions FC131 as a moderate-potency control compound for evaluating novel CXCR4-targeted HIV entry inhibitors. The compound has been employed in antiviral screening cascades to benchmark the potency of T140 derivatives, small molecule antagonists (e.g., AMD3100, EC50 3 nM), and peptidomimetic candidates [1]. For virology and infectious disease research programs focused on HIV entry mechanisms or the development of CXCR4-targeted microbicides, FC131 provides a well-characterized peptidic antagonist with established anti-HIV efficacy and a selectivity index exceeding 1370 [1].

Technical Documentation Hub

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